Product packaging for N-(Benzoyloxy)succinimide(Cat. No.:CAS No. 23405-15-4)

N-(Benzoyloxy)succinimide

Cat. No.: B556249
CAS No.: 23405-15-4
M. Wt: 219.19 g/mol
InChI Key: BVUOEDOMUOJKOY-UHFFFAOYSA-N
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Description

Overview of Activated Esters in Contemporary Synthetic Chemistry

Activated esters are a class of ester functional groups that are highly susceptible to nucleophilic attack. researchgate.net This enhanced reactivity is typically achieved by incorporating electronegative substituents in the acyl or alkoxy portion of the ester, which makes the carbonyl carbon more electrophilic. researchgate.net In contemporary synthetic chemistry, activated esters are indispensable tools, primarily serving as efficient acylating agents for the formation of amides, other esters, and various carbonyl derivatives. researchgate.net Their reactivity allows reactions to proceed under mild conditions, which is crucial when working with sensitive substrates. smolecule.com

Among the most widely utilized classes of activated esters are N-hydroxysuccinimide (NHS) esters. Current time information in Bangalore, IN.nih.gov These compounds are extensively used in diverse fields such as peptide synthesis, bioconjugation, the development of functionalized materials, and polymer science. Current time information in Bangalore, IN.nih.govacs.org The utility of NHS esters stems from their ability to readily react with primary and secondary amines to form stable amide bonds. acs.orgpolyu.edu.hk This reactivity, combined with the fact that the N-hydroxysuccinimide byproduct is water-soluble and easily removed, makes them particularly valuable in the modification of biomolecules and the synthesis of complex organic structures. The general strategy for preparing NHS esters involves the coupling of a carboxylic acid with N-hydroxysuccinimide, often facilitated by a coupling agent like a carbodiimide. nih.gov

Historical Context of N-(Benzoyloxy)succinimide Discovery and Initial Scholarly Contributions

The development of activated esters for peptide synthesis was a significant advancement in bioorganic chemistry. While the concept of using activated esters was established earlier, the introduction of N-hydroxysuccinimide-based reagents provided a new level of efficiency and convenience.

A pivotal contribution to this area was made in 1960 by G. H. L. Nefkens, G. I. Tesser, and R. J. F. Nivard. Their work on the synthesis and reactions of esters derived from N-hydroxyphthalimide laid the groundwork for related activating groups. thieme-connect.de Shortly thereafter, in 1961, Nefkens and Tesser reported on N-(acyloxy)succinimides as a "novel activated ester in peptide syntheses," which included derivatives like this compound. kisti.re.kr These initial studies demonstrated the potential of N-hydroxysuccinimide esters as effective reagents for forming peptide bonds, a fundamental process in the chemical synthesis of proteins and peptides. The early research highlighted the utility of these compounds for the controlled acylation of amino acids.

Significance of this compound as a Benzoyl Transfer Reagent in Research

This compound, also known as N-succinimidyl benzoate (B1203000), is a significant reagent in academic research due to its specific function as a benzoyl transfer agent. It is primarily used to introduce a benzoyl group onto nucleophiles, particularly the amino groups of peptides and proteins, but also to hydroxyl and thiol groups. nih.gov The N-hydroxysuccinimide moiety acts as an excellent leaving group, activating the benzoyl group for nucleophilic attack under mild reaction conditions. smolecule.com

The synthesis of this compound is commonly achieved through a carbodiimide-mediated coupling of benzoic acid and N-hydroxysuccinimide. Research has examined the efficiency of different coupling agents for this synthesis, with dicyclohexylcarbodiimide (B1669883) (DCC) often being a preferred choice due to the high yield and purity of the resulting product, despite challenges in removing the dicyclohexylurea (DCU) byproduct.

Coupling ReagentYield (%)Purity (%)DCU Solubility
DCC8599Low
EDC7897Moderate
DIC8096High
This table summarizes the efficiency of different coupling reagents in the synthesis of this compound. Data sourced from .

The reactivity of this compound has been a subject of detailed study. For instance, its rate of hydrolysis, a competing reaction during the aminolysis of N-hydroxysuccinimide esters in aqueous buffers, has been quantified. nih.gov

CompoundReactionRate Constant (kh,solution)Conditions
This compoundHomogeneous Base Hydrolysis5.7 ± 0.2 × 10² M⁻¹s⁻¹Aqueous borate (B1201080) buffer (pH 8.50)
This table presents the second-order rate constant for the base hydrolysis of this compound. Data sourced from nih.gov.

In the context of bioconjugation, this compound has been used for the modification of peptides. However, its high reactivity can sometimes lead to a lack of selectivity. A study comparing its reactivity for the N-terminal modification of a model peptide found that it reacted with both the N-terminal α-amino group and the ε-amino group of an internal lysine (B10760008) residue. polyu.edu.hknih.gov

ReagentSubstrate PeptideConditionsN-terminal vs. Lysine Modification Selectivity
This compoundYTSSSKNVVRpH 6.573:28
This table shows the selectivity of this compound in the modification of a model peptide. Data sourced from polyu.edu.hknih.govresearchgate.net.

Beyond peptide chemistry, this compound has been employed in materials science. For example, it is used to convert surface amine groups on functionalized silica (B1680970) nanoparticles into benzamides, demonstrating its utility in the chemical modification of surfaces. acs.orgnih.gov This application is valuable for creating tailored surface properties for chromatography and other applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO4 B556249 N-(Benzoyloxy)succinimide CAS No. 23405-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUOEDOMUOJKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352011
Record name BZ-OSU
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23405-15-4
Record name BZ-OSU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dioxopyrrolidin-1-yl benzoate
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Synthetic Methodologies and Route Optimization for N Benzoyloxy Succinimide

Classical Synthetic Pathways for N-(Benzoyloxy)succinimide Production

Traditional methods for synthesizing this compound have largely relied on well-established organic reactions, primarily focusing on the formation of an ester linkage between benzoic acid and N-hydroxysuccinimide.

Carbodiimide-Mediated Coupling Strategies in this compound Synthesis

Carbodiimide-mediated coupling is a cornerstone in the synthesis of this compound. This strategy is widely employed for its effectiveness in forming amide and ester bonds by activating carboxylic acids. thieme-connect.com The process generally involves the reaction of a carboxylic acid with a coupling agent that facilitates the subsequent reaction with a nucleophile. nih.gov

The most common carbodiimide-mediated approach for this compound synthesis is the condensation reaction between benzoic acid and N-hydroxysuccinimide (NHS). In this reaction, benzoic acid serves as the acyl donor, while N-hydroxysuccinimide acts as the activating group for the carboxylic acid, making it susceptible to nucleophilic attack. The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) at room temperature.

The general procedure involves dissolving benzoic acid and N-hydroxysuccinimide in the solvent, followed by the addition of a carbodiimide. The reaction mixture is stirred for several hours, during which a urea (B33335) byproduct precipitates and can be removed by filtration. The crude this compound is then purified, often by recrystallization, to yield the final product.

Table 1: Reagents in Carbodiimide-Mediated Synthesis of this compound

ReagentFunction
Benzoic acidAcyl group donor
N-Hydroxysuccinimide (NHS)Activates the carboxylic acid smolecule.com
Dicyclohexylcarbodiimide (B1669883) (DCC)Dehydrating and coupling agent smolecule.com
Dichloromethane (DCM)Anhydrous solvent

Dehydrating agents, most notably dicyclohexylcarbodiimide (DCC), are crucial for facilitating the ester bond formation in this synthesis. The mechanism involves the activation of the carboxylic acid (benzoic acid) by the carbodiimide. DCC reacts with the carboxyl group of benzoic acid to form a highly reactive O-acylisourea intermediate.

This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide. The NHS attacks the activated carbonyl carbon, leading to the formation of this compound and the byproduct, dicyclohexylurea (DCU). The precipitation of the insoluble DCU helps to drive the reaction to completion. While DCC is a common choice, other carbodiimides like N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) can also be used. nih.gov The choice of the dehydrating agent can influence reaction conditions and purification strategies due to differences in the solubility of the resulting urea byproduct.

Direct Acylation Approaches for this compound

Direct acylation represents an alternative classical pathway to this compound. This method involves the reaction of a succinimide (B58015) derivative with a benzoylating agent. smolecule.com One common approach is the reaction of succinimide with benzoyl chloride under basic conditions. smolecule.com Another variation is the esterification reaction of succinimide with benzoyl anhydride (B1165640). smolecule.com These methods provide a more direct route to the target molecule by forming the benzoyl-succinimide bond without the pre-activation of benzoic acid using a separate coupling agent.

Advanced Synthetic Techniques and Methodological Innovations for this compound

To address some of the limitations of classical methods, such as the need for stringent anhydrous conditions and the removal of byproducts, more advanced synthetic techniques have been developed.

One-Pot Two-Phase Synthesis Methodologies for this compound

One-pot synthesis offers a streamlined and efficient approach by combining multiple reaction steps in a single reactor without isolating intermediates. A one-pot, two-phase method has been described for the synthesis of the related compound, N-(benzyloxycarbonyl)succinimide, which provides a model for the potential synthesis of this compound. google.com

This methodology involves first preparing an N-hydroxysuccinimide solution. google.com Subsequently, in a two-phase system, an acylating agent (in this case, it would be a benzoylating agent) is added along with a base to control the pH. google.com The reaction proceeds, and the organic layer containing the product is then separated, concentrated, and purified. google.com This approach can improve efficiency by reducing the number of workup and purification steps. Recent research has also explored metal-free, one-step modifications for peptide and protein modifications using this compound under mild conditions, highlighting the ongoing innovation in its application and potential synthesis. smolecule.comnih.gov

Table 2: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantagesKey Reagents
Carbodiimide-Mediated Coupling Well-established, effective for ester formation. thieme-connect.comRequires anhydrous conditions, byproduct removal can be tedious. Benzoic acid, NHS, DCC/EDC. nih.gov
Direct Acylation More direct route, avoids separate activation step. smolecule.comMay require basic conditions. smolecule.comSuccinimide, Benzoyl chloride/anhydride. smolecule.com
One-Pot Two-Phase Synthesis Streamlined, reduced workup steps, potentially more efficient. google.comMethodology described for a related compound, optimization may be needed.N-hydroxysuccinimide, Benzoylating agent, Base. google.com

Principles of Green Chemistry in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has prompted the evaluation of synthetic routes for this compound through the lens of green chemistry. Key areas of focus include the use of less hazardous reagents and the development of solvent-free reaction conditions.

One of the primary goals of green chemistry is to minimize waste and utilize less toxic reagents. In the context of this compound synthesis, this involves exploring alternatives to traditional coupling agents and solvents. For instance, the development of protocols that avoid chlorinated solvents like dichloromethane (DCM) is a significant step. While DCM is effective, its environmental and health impacts necessitate the investigation of greener alternatives. Research into solvent-free conditions for similar reactions, such as the synthesis of xanthene derivatives using succinimide-N-sulfonic acid, highlights a potential avenue for more environmentally benign processes. researchgate.net

Furthermore, the quest for atom economy and the reduction of byproducts is central to green synthesis. The classic dicyclohexylcarbodiimide (DCC) mediated synthesis, while efficient, produces dicyclohexylurea (DCU) as a byproduct, which requires removal. The development of catalytic and more efficient protocols aims to reduce such waste streams.

Process Control and Analytical Characterization in this compound Synthesis Research

Rigorous process control and detailed analytical characterization are paramount to ensure the quality, purity, and consistency of this compound. These measures are critical for its successful application in sensitive downstream processes like peptide synthesis and bioconjugation.

Impurity Profiling and Mitigation Strategies in this compound Preparations

A critical aspect of quality control is the identification and quantification of impurities. The primary impurities in this compound synthesized via the DCC route are residual DCU and byproducts from hydrolysis.

Impurity Profiling:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying residual DCU and hydrolyzed byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is used to validate the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy confirms the chemical structure and can help identify impurities.

Mitigation Strategies:

Filtration: The primary method for removing the insoluble DCU byproduct is vacuum filtration.

Recrystallization: Purification of the crude product by recrystallization from a suitable solvent system, such as ethyl acetate (B1210297)/hexane, is effective in removing residual impurities.

Centrifugal Partition Chromatography (CPC): In some industrial settings, CPC has been employed as a more efficient alternative to traditional filtration for DCU removal, achieving levels below 50 ppm.

Management of Anhydrous Reaction Conditions and Hydrolysis Susceptibility in this compound Production

This compound is sensitive to moisture and can undergo hydrolysis, which reduces the yield and purity of the desired product. nih.gov Therefore, maintaining anhydrous reaction conditions is crucial for successful synthesis.

Strategies for Managing Anhydrous Conditions:

Inert Atmosphere: Reactions are typically conducted under an inert atmosphere, such as nitrogen, to exclude atmospheric moisture.

Anhydrous Solvents: The use of anhydrous solvents, like dichloromethane (DCM), is standard practice. Industrial processes may employ molecular sieves (3Å) and nitrogen sparging to ensure solvent dryness.

Careful Reagent Handling: Reagents like benzoic acid and N-hydroxysuccinimide (NHS) should be thoroughly dried before use.

The susceptibility to hydrolysis also has implications for the use of this compound in aqueous environments, such as in bioconjugation reactions. nih.govraineslab.com The rate of hydrolysis competes with the desired aminolysis reaction, and this competition is pH-dependent. nih.gov

Comparative Analysis of Synthetic Routes for this compound

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The most common method involves the coupling of benzoic acid and N-hydroxysuccinimide.

A prevalent laboratory-scale synthesis utilizes dicyclohexylcarbodiimide (DCC) as the coupling agent in an anhydrous solvent like dichloromethane. This method generally provides good yields (65-85%) and high purity after recrystallization.

Alternative coupling reagents to DCC have been explored, including water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N,N'-diisopropylcarbodiimide (DIC). prepchem.com While these reagents can be effective, they may present different challenges in terms of byproduct removal. For example, the urea byproduct of EDC is more soluble than DCU, potentially complicating purification.

Other synthetic strategies include the direct acylation of succinimide with benzoyl chloride or benzoic anhydride under basic conditions. smolecule.com More recent advancements have focused on one-pot reactions and the use of alternative activating agents to streamline the process and avoid traditional coupling agents. smolecule.com

A comparative analysis of different coupling reagents for the synthesis of this compound is presented in the table below:

Coupling ReagentTypical Yield (%)Purity (%)Byproduct SolubilityKey Considerations
DCC (Dicyclohexylcarbodiimide)8599LowInsoluble DCU byproduct is easily filtered but requires thorough washing.
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)7897ModerateWater-soluble byproduct can simplify workup in some cases but may require extraction.
DIC (N,N'-Diisopropylcarbodiimide)8096HighByproduct is highly soluble, which can complicate purification by crystallization.

The choice of synthetic route and coupling reagent often depends on the desired scale of the reaction, purity requirements, and the available purification techniques. For large-scale industrial production, continuous flow reactors are increasingly being adopted to improve efficiency, throughput, and process control compared to traditional batch processes.

Mechanistic Investigations of N Benzoyloxy Succinimide Reactivity

Elucidation of Acylation Mechanisms Facilitated by N-(Benzoyloxy)succinimide

The primary function of this compound in organic synthesis is to act as a benzoyl group transfer agent. This process, known as acylation, is central to its utility, particularly in the modification of biomolecules like peptides and proteins. smolecule.compolyu.edu.hk The mechanism involves the reaction of the compound with nucleophiles, such as amines and alcohols, leading to the formation of amides and esters, respectively.

The acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The core of this pathway involves the attack of a nucleophile on the electrophilic carbonyl carbon of the benzoyl group attached to the succinimide (B58015) moiety. smolecule.com The electron-withdrawing properties of the succinimide ring enhance the electrophilicity of this carbonyl carbon, making it highly susceptible to nucleophilic attack. smolecule.com

The N-hydroxysuccinimide (NHS) moiety is not merely a leaving group; it is an essential activating group. wikipedia.org Its role is to convert the relatively unreactive benzoic acid into a highly reactive "active ester". This activation is achieved through two primary electronic effects.

First, the succinimide ring acts as a potent electron-withdrawing group. This inductive effect polarizes the benzoyl carbonyl group, significantly increasing the positive partial charge on the carbonyl carbon and rendering it more electrophilic. smolecule.com This heightened electrophilicity makes the carbonyl group a prime target for even moderate nucleophiles.

Second, the resulting N-hydroxysuccinimide anion is stabilized by resonance, which makes it an excellent leaving group. The stability of the leaving group is crucial for the forward progress of the reaction, as it lowers the energy barrier for the breakdown of the tetrahedral intermediate. researchgate.net This activation strategy is a common and effective method used in peptide synthesis and bioconjugation to promote the formation of amide bonds under mild conditions. wikipedia.orgscience.gov

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

The efficiency and outcome of reactions involving this compound are governed by their kinetics and thermodynamics. Studies have quantified the rates of key transformations, providing insight into the compound's reactivity and stability under various conditions.

In aqueous environments, particularly under basic or neutral pH conditions, this compound is susceptible to hydrolysis. smolecule.comacs.org This reaction competes with the desired aminolysis pathway in bioconjugation applications and can reduce the efficiency of the acylation process. acs.orgnih.gov

Kinetic studies have been performed to quantify the rate of this degradation pathway. The homogeneous base hydrolysis of this compound was investigated in a borate (B1201080) buffer (pH 8.50) using UV-vis spectrophotometry, which monitored the formation of the N-hydroxysuccinimide anion. nih.gov The second-order rate constant for the hydrolysis of this compound was determined to be significantly high, highlighting its sensitivity to moisture. nih.gov

Table 1: Homogeneous Base Hydrolysis Rate Constants of NHS Esters
CompoundSecond-Order Rate Constant (kh,solution) (M-1s-1)Conditions
This compound (NBS)5.7 ± 0.2 × 10250 mM borate buffer (pH 8.50), 1% 1,4-dioxane (B91453)
Dithiobis(succinimidyl propionate) (DSP)8.6 ± 0.5 × 102

Aminolysis is the desired productive reaction for this compound in most of its applications. smolecule.com Kinetic studies show that the compound is highly reactive towards amine nucleophiles. However, this high reactivity can also lead to a lack of selectivity, particularly in complex environments like peptide modification. For instance, when used for N-terminal modification of peptides, this compound was found to be so reactive that it resulted in poor selectivity between the desired N-terminal α-amino group and other nucleophilic sites, such as the ε-amino group of lysine (B10760008) residues, even under slightly acidic conditions (pH 6.5). polyu.edu.hk

The general mechanism for the aminolysis of NHS esters involves a tetrahedral intermediate, and the reaction rate can be influenced by general base catalysis, suggesting that proton transfer is involved in the rate-determining step. mst.edu

Table 2: Qualitative Summary of Aminolysis Reactivity for this compound
Reaction AspectFindingImplication
General Reactivity Highly reactive towards primary and secondary amines. smolecule.comEfficient benzoyl group transfer under mild conditions.
Selectivity in Peptides Poor N-terminal selectivity (e.g., 73:28 N-terminal vs. internal amine reaction) was observed. polyu.edu.hkLimited use for site-specific modifications in complex molecules without further optimization.

The choice of solvent significantly impacts the kinetics and selectivity of reactions involving this compound. The solvent's polarity and its ability to stabilize charged intermediates or solvate nucleophiles can alter the reaction pathway. libretexts.orglibretexts.org

Polar aprotic solvents, such as dimethylformamide (DMF) and acetonitrile, are known to accelerate the rate of substitution reactions. However, this increased rate can sometimes come at the cost of reduced selectivity and purity, potentially promoting side reactions. In contrast, less polar solvents like dichloromethane (B109758) (DCM) often provide a better balance between reaction rate and selectivity, making it a common choice for these types of acylations. Studies on related cyclization reactions have also shown that basic solvents like pyridine (B92270) can accelerate reaction rates, likely by acting as a catalyst in the acylation step. researchgate.net The selection of an appropriate solvent is therefore a critical parameter for optimizing both the yield and purity of the desired acylated product.

Table 3: Influence of Solvent Systems on this compound Reactions
Solvent TypeExamplesEffect on Reaction RateEffect on Selectivity/Purity
Polar Aprotic DMF, AcetonitrileAccelerates reaction rates. May compromise purity and increase side reactions.
Aprotic (Less Polar) Dichloromethane (DCM)Provides a balance between reactivity and selectivity. Often the ideal choice for controlled reactions.
Basic PyridineCan accelerate the process, potentially acting as a catalyst. researchgate.netDependent on the specific reaction; may influence side product formation.

Stereochemical and Regiochemical Considerations in this compound-Mediated Reactions

The outcomes of chemical reactions mediated by this compound, particularly in terms of which atoms or functional groups react (regiochemistry) and the spatial arrangement of atoms in the products (stereochemistry), are critical for its application in complex molecule synthesis. While this compound is primarily known as a benzoylation agent, its behavior in environments with multiple reactive sites and the potential for creating chiral centers are important mechanistic considerations.

Regioselectivity in Acylation Reactions

This compound is a highly reactive acylating agent used for transferring a benzoyl group to nucleophiles, most commonly amines. However, when a substrate contains multiple nucleophilic sites, the reagent can exhibit poor selectivity. This is particularly evident in the modification of peptides and proteins, which often possess a primary α-amino group at the N-terminus and one or more ε-amino groups on lysine residues within the peptide chain.

Research comparing different amine-modifying agents has shown that this compound reacts readily with available amine groups but with limited regioselectivity. In a study involving the modification of a peptide with both N-terminal and lysine amino groups, this compound displayed poor selectivity for the N-terminus, even under mildly acidic conditions (pH 6.5) designed to favor the more nucleophilic N-terminal α-amino group. nih.gov The reaction resulted in a mixture of products, with significant modification occurring at both the N-terminal α-amino group and the lysine ε-amino group. nih.gov This lack of selectivity is attributed to the high reactivity and minimal steric hindrance of the reagent.

Table 1: Regioselectivity of Peptide Modification using this compound

The data below illustrates the distribution of products from the reaction of this compound with a model peptide containing both N-terminal and lysine amino groups.

Modifying ReagentReaction ConditionN-Terminal Selectivity (α-amino vs. ε-amino)Source
This compoundpH 6.573:28 nih.gov

This table shows the ratio of modification at the intended N-terminal α-amino group versus the internal lysine ε-amino group.

Stereochemical Control in Succinimide-Mediated Reactions

While this compound itself is achiral, the broader class of succinimide derivatives has been employed in asymmetric synthesis, where a chiral succinimide framework is used to control the stereochemical outcome of a reaction. These studies provide insight into the potential for stereocontrol in reactions involving the succinimide moiety.

An important consideration in any coupling reaction involving chiral molecules, such as in peptide synthesis, is the preservation of the existing stereochemical integrity. The use of activated esters like N-hydroxysuccinimide esters is generally favored because it proceeds under mild conditions that help minimize racemization at the chiral centers of the amino acids. vulcanchem.com

Furthermore, research into intramolecular cyclizations of chiral N-alkenylsuccinimide derivatives demonstrates that the succinimide ring can effectively induce stereoselectivity. In these cases, an acyliminium ion intermediate is formed, and the chiral centers on the succinimide ring direct the stereochemical course of the subsequent cyclization. For example, the cyclization of an intermediate derived from (3R,4R)-N-(3-butenyl)-3,4-bis(benzyloxy)succinimide yielded a mixture of diastereomeric products. oup.com

Crucially, the geometry of the alkene double bond in the N-alkenyl side chain was found to directly influence the stereochemistry of the newly formed chiral center in the product. This suggests that the reaction proceeds through a well-defined, chair-like transition state where the substituents adopt preferred orientations to minimize steric strain. oup.com

Table 2: Influence of Substrate Geometry on Stereochemical Outcome in Chiral Succinimide Cyclization

The following table summarizes the product distribution from the formic acid-mediated cyclization of different chiral N-alkenylsuccinimide derivatives.

Starting Material (N-alkenylsuccinimide derivative)Product(s) (Hexahydro-3(2H)-indolizinone derivatives)Diastereomeric RatioSource
(3R,4R)-N-((E)-3-hexenyl)-3,4-bis(benzyloxy)succinimide(6R, 8aS)-IsomerExclusive product oup.com
(3R,4R)-N-((Z)-3-hexenyl)-3,4-bis(benzyloxy)succinimide(6S, 8aS)-IsomerExclusive product oup.com

This data demonstrates that the stereochemistry of the starting alkene (E vs. Z) determines the stereochemistry at the C6 position of the product, showcasing a high degree of stereospecificity.

These findings, while not directly involving this compound, underscore the mechanistic principle that a chiral succinimide framework can serve as an effective controller of stereochemistry in complex bond-forming reactions.

Applications of N Benzoyloxy Succinimide in Organic Synthesis

N-(Benzoyloxy)succinimide as an Acylating Agent in Diverse Organic Transformations

The core reactivity of this compound lies in its function as a benzoyl group donor. The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, which activates the benzoyl group for transfer to a range of nucleophiles under mild conditions. nih.gov This property makes it a valuable tool for introducing the benzoyl group into various organic molecules.

This compound readily reacts with primary and secondary amines to form stable amide bonds. researchgate.net This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the activated carbonyl carbon of the benzoyl group, displacing the N-hydroxysuccinimide leaving group. The reaction is highly efficient and is often used for the modification of amine-containing molecules. researchgate.net Studies have shown that this compound is highly reactive towards amine groups, including the N-terminal α-amine and the ε-amine of lysine (B10760008) residues in peptides. nih.govnih.gov This high reactivity allows for effective benzoylation under controlled conditions, which is crucial in fields like bioconjugation and metabolomics for derivatizing amine-containing metabolites to improve their detection and analysis. researchgate.net

SubstrateProduct TypeGeneral ConditionsReference(s)
Primary Amines (e.g., Lysine side chain)N-Benzoyl AmidePolar aprotic solvent (DMSO, DMF), pH 7.0-8.5
Secondary AminesN,N-Disubstituted AmideOrganic solvents (e.g., Dichloromethane)
Amino Acids (e.g., Alanine amide)N-Benzoyl Amino Acid DerivativeAqueous buffer, mild conditions nih.gov
Peptides (N-terminus or Lysine)Benzoylated PeptideSlightly acidic to neutral pH (e.g., pH 6.5) nih.gov

Similar to its reaction with amines, this compound serves as an effective reagent for the benzoylation of alcohols, leading to the formation of esters. The mechanism also follows a nucleophilic acyl substitution pathway, with the alcohol acting as the nucleophile. This transformation is a key step in the synthesis of various organic compounds where a benzoyl ester functionality is required. The reaction generally proceeds under mild conditions, making it compatible with sensitive substrates. The use of N-hydroxysuccinimide esters for creating ester bonds is a well-established strategy in organic synthesis, valued for its efficiency and the generation of a water-soluble N-hydroxysuccinimide byproduct that simplifies purification. spbu.ru

This compound is also capable of reacting with thiol (-SH) groups to form thioesters. researchgate.net Thiols are potent nucleophiles, and their reactivity towards N-hydroxysuccinimide esters has been documented. researchgate.netresearchgate.net The reaction involves the attack of the thiolate anion on the activated benzoyl group, resulting in the formation of a thioester bond and the release of N-hydroxysuccinimide. While the acylation of amines is often faster, the reaction with thiols can be significant, especially in the context of biomolecules like peptides and proteins where cysteine residues are present. researchgate.netnih.gov The relative reactivity is pH-dependent; at slightly acidic to neutral pH, acidic cysteine thiols can be selectively acylated over more basic amine groups. researchgate.netnih.gov This reaction has been leveraged for the specific labeling of cysteine residues in peptides. researchgate.net The formation of N-(aroylsulfanyl)succinimides is a related transformation, highlighting the utility of the succinimide (B58015) scaffold in sulfur chemistry. beilstein-journals.org

This compound in Peptide Synthesis Methodologies

The unique reactivity of this compound makes it a relevant tool in the complex field of peptide synthesis. This process involves the sequential coupling of amino acids, which requires precise control of reactive functional groups to prevent unwanted side reactions.

In peptide synthesis, protecting groups are essential to temporarily block reactive sites on amino acid side chains and the N-terminus. spbu.ru this compound can be used to introduce a benzoyl group onto the N-terminal α-amino group or the ε-amino group of a lysine residue. nih.gov This benzoylation serves as a protection strategy, rendering the amine non-nucleophilic and preventing it from participating in subsequent coupling steps. Unlike temporary protecting groups such as Boc (tert-Butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), which are designed for easy removal during chain elongation, the benzoyl group is more robust and is typically considered a permanent modification or a specific derivatization for analytical purposes. Its application is particularly useful in creating benzoyl-protected compounds or for modifying peptides to study their structure and function. nih.gov

The formation of a peptide bond is fundamentally an amidation reaction. This compound functions as an "activated ester" of benzoic acid, a concept central to modern peptide synthesis. spbu.ruacs.org While not used for coupling amino acids directly in a stepwise elongation (which would result in a benzoylated N-terminus), the principle of using N-hydroxysuccinimide esters is a cornerstone of the field. acs.org Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) are often used to create these activated esters in situ from a protected amino acid and N-hydroxysuccinimide. The resulting NHS-activated amino acid can then react cleanly with the free amine of another amino acid to form the peptide bond. This method is known to minimize the risk of racemization, a critical concern in peptide synthesis. organic-chemistry.org The use of this compound itself is more relevant for specific modifications rather than for building the primary peptide backbone. nih.gov

Application in Peptide SynthesisDescriptionKey FeatureReference(s)
Amino Group Protection Introduces a stable benzoyl group onto N-terminal or lysine amino groups.Forms a robust amide bond, protecting the amine from further reaction. nih.gov
Peptide Bond Formation Principle Serves as a model for "activated esters" used in coupling reactions.The N-hydroxysuccinimide ester enhances the reactivity of the carbonyl group toward aminolysis. spbu.ruacs.org
Specific Peptide Modification Used to attach a benzoyl moiety to a finished peptide for functional or analytical studies.High reactivity towards amine groups allows for efficient labeling. nih.govresearchgate.net

N-Terminal Selective Modification of Peptides and Proteins with this compound

The selective modification of peptides and proteins is crucial for the development of biopharmaceuticals and for studying biochemical pathways. nih.gov The N-terminus of a peptide or protein offers a chemically distinct site for modification, as it is often exposed to the solvent. researchgate.net this compound is employed in the benzoylation of amino groups, a reaction that can be applied to the N-terminal amine of a peptide or protein. glpbio.comcymitquimica.com

This reagent facilitates the transfer of a benzoyl group to nucleophiles like the primary amine at the N-terminus. The N-hydroxysuccinimide (NHS) moiety acts as a good leaving group, making the benzoyl group susceptible to nucleophilic attack. While this compound can react with other nucleophilic residues, such as the epsilon-amino group of lysine, the slightly lower pKa of the N-terminal alpha-amino group can be exploited to achieve a degree of selectivity under controlled pH conditions. researchgate.net However, studies have shown that this compound can exhibit poor N-terminal specificity, with significant modification of lysine residues also occurring. For instance, a comparative study showed a 73:28 ratio of N-terminal to lysine modification.

Other reagents, such as those with dabcyl groups, are also available as N-hydroxysuccinimide esters for labeling peptides and proteins. nih.gov The general principle involves the reaction of the NHS ester with the N-terminal amine to form a stable amide bond. researchgate.net

Table 1: Research Findings on N-Terminal Modification

ReagentSubstrateKey FindingCitation
This compoundPeptides/ProteinsReacts with N-terminal amines but can show low selectivity versus lysine residues (e.g., 73:28 ratio).
NHS-RhodaminePeptides lacking cysteineCan be used for direct labeling of the N-terminus under acidic conditions (pH 4.5-6.5). researchgate.net
2-EthynylbenzaldehydesPeptides/ProteinsAchieves high N-terminal selectivity (up to >99:1) in slightly acidic buffer. nih.gov
Phenol (B47542) EstersPeptides/ProteinsTunable reactivity allows for highly selective N-terminal acylation. nih.gov

Utilization of this compound in the Synthesis of Complex Organic Architectures

This compound serves as a key intermediate in the synthesis of various complex organic molecules. Its primary function is to introduce a benzoyl group, which can act as a protecting group or as a precursor for further transformations. The formation of amides and esters through acylation reactions with amines and alcohols is a common application.

An example of its use is in the synthesis of intermediates for natural products like desferrioxamine E. In this context, related N-protected compounds are used in multi-step syntheses involving alkylation and deprotection steps to build up the complex structure. nih.gov While not directly this compound, the principles of using N-protected intermediates are central.

The synthesis of radiolabeled compounds for applications like positron emission tomography (PET) also utilizes related N-succinimidyl esters. For instance, the synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB), an important precursor for introducing fluorine-18 (B77423) into biomolecules, involves the use of N-succinimidyl ester derivatives. mdpi.com During some synthetic routes to [18F]SFB, an impurity, N-benzoyloxy succinimide, can be formed. mdpi.com

Table 2: Application of this compound and Related Compounds in Complex Synthesis

Application AreaSpecific Compound/IntermediateRole of N-Succinimidyl EsterCitation
Natural Product SynthesisIntermediates for Desferrioxamine BProtection and activation for amide bond formation. acs.org
Radiopharmaceutical SynthesisN-succinimidyl 4-(tri-n-butylstannyl)benzoatePrecursor for [18F]SFB, with this compound as a potential byproduct. mdpi.com
Peptide SynthesisN-(Benzyloxycarbonyloxy)succinimideProtection of amino groups.

This compound as a Photoinitiator for Radical Polymerization of Vinyl Monomers

This compound can function as a photoinitiator for the radical polymerization of vinyl monomers. glpbio.comsrlchem.comsrlchem.com Photoinitiators are compounds that, upon absorption of light, generate reactive species—in this case, radicals—that initiate polymerization. yusufyagci.com

The process of photoinitiated radical polymerization is a cornerstone of radiation curing technology, which is valued for being fast, solvent-free, and energy-efficient. researchgate.net Photoinitiators are broadly classified into two types. Type I photoinitiators undergo unimolecular bond cleavage upon irradiation to form radicals. yusufyagci.com Type II systems involve a bimolecular reaction between an excited photoinitiator and a co-initiator. yusufyagci.com

While the specific mechanism for this compound is not extensively detailed in the provided search results, its role as a photoinitiator implies that it can generate radicals under UV irradiation, which then go on to initiate the polymerization of vinyl monomers like acrylamide. glpbio.comsrlchem.comsrlchem.comgoogle.com The efficiency of such a process can be influenced by factors such as the intensity and duration of the light irradiation. google.com

Table 3: this compound in Radical Polymerization

ApplicationMonomer TypeMechanismKey FeatureCitation
Radical PolymerizationVinyl MonomersPhotoinitiationGenerates radicals upon light absorption to initiate polymerization. glpbio.comsrlchem.comsrlchem.com

Bioconjugation and Biochemical Applications of N Benzoyloxy Succinimide

Protein and Peptide Modification Strategies Employing N-(Benzoyloxy)succinimide

This compound is a versatile reagent for the benzoylation of amino, hydroxyl, and thio groups in biological molecules. cymitquimica.com Its primary application lies in the modification of proteins and peptides, where the introduction of a benzoyl group can serve various purposes, from acting as a protecting group to altering the molecule's properties for specific applications.

Formation of Stable Amide Linkages for Bioconjugation

The core of this compound's utility in bioconjugation is its ability to form stable amide linkages with primary amines, such as the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues in proteins and peptides. researchgate.net This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group and the formation of a chemically stable amide bond.

This method is widely employed to covalently tether biomolecules to other molecules or surfaces. The reaction is typically carried out in aqueous buffers at or near physiological pH (pH 6-9). researchgate.net The stability of the resulting amide bond is a key advantage, ensuring that the conjugate remains intact under various experimental conditions. This robustness is crucial for applications such as the development of antibody-drug conjugates, the creation of labeled probes for molecular imaging, and the synthesis of functionalized peptides.

A study on the preparation of hapten-protein conjugates utilized isomers of N-(aminobenzoyloxy)succinimide (ABS), a derivative of Bz-OSu, to link the anti-tumor antibiotic daunomycin to bovine serum albumin (BSA). nih.gov The process involved an initial reaction of the hapten's amino group with ABS, followed by activation of the introduced aminobenzoyl group to form a diazonium salt, which then reacted with tyrosine or histidine residues on the protein to form a stable conjugate. nih.gov

Development of Selective Labeling Techniques with this compound

The reactivity of this compound towards amines allows for the development of selective labeling techniques. researchgate.net While the reagent can react with multiple lysine residues on a protein's surface, the degree of modification can be controlled by adjusting reaction conditions such as the molar ratio of the reagent to the protein, pH, and reaction time.

Furthermore, the inherent differences in the reactivity of amino groups within a protein can be exploited for site-selective modification. For instance, the N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine, allowing for preferential labeling at lower pH values. Research has shown that the position of a lysine residue within a protein sequence (N-terminal, C-terminal, or in-chain) influences its reactivity towards NHS esters like this compound. nih.gov For example, a C-terminal lysine residue was found to have about half the reactivity compared to an N-terminal or in-chain lysine. nih.gov

Isotopically labeled versions of this compound, such as the light (¹²C₆) and heavy (¹³C₆) forms, have been developed for differential labeling in quantitative proteomics and metabolomics. researchgate.netnih.gov This chemical isotope labeling (CIL) strategy, coupled with liquid chromatography-mass spectrometry (LC-MS), allows for the precise relative quantification of proteins or metabolites from different samples. researchgate.netnih.gov

Protein Immobilization Techniques Using this compound

The covalent attachment of proteins to solid supports is a fundamental technique in the development of various biotechnological tools, including biosensors, affinity chromatography columns, and enzyme reactors. This compound plays a significant role in this area by enabling the functionalization of surfaces for subsequent protein immobilization.

Surface Functionalization for Advanced Biosensor Development

This compound and other NHS esters are frequently used to activate surfaces for the covalent immobilization of proteins in the fabrication of biosensors. researchgate.net The process typically involves modifying a surface, such as gold or silica (B1680970), with a linker molecule that presents an NHS ester group. researchgate.net This activated surface can then react with primary amines on a protein to form a stable, covalent linkage.

This methodology has been instrumental in the development of various biosensing platforms, including those for the detection of infectious diseases and cancer biomarkers. researchgate.net For example, antibody-modified surfaces for use in immunoassays have been constructed using NHS ester chemistry to capture and detect specific antigens. The ability to create a stable, oriented immobilization of antibodies on a sensor surface is critical for maximizing the sensitivity and specificity of the assay. In one study, indium tin oxide (ITO) surfaces were functionalized using silane-based chemistry to immobilize antibodies specific for the cancer biomarker Carbonic Anhydrase IX, demonstrating the potential for developing novel electrochemical biosensors.

A key challenge in this process is the competition between the desired aminolysis (reaction with the protein's amine) and the hydrolysis of the NHS ester in aqueous environments. Hydrolysis deactivates the surface, reducing the efficiency of protein immobilization. Therefore, careful control of reaction conditions is necessary to optimize the covalent coupling of the protein.

Environmental and Kinetic Factors Influencing Protein Immobilization Efficiency

The efficiency of protein immobilization using this compound-activated surfaces is influenced by several environmental and kinetic factors. researchgate.net These include:

pH: The pH of the coupling buffer is a critical parameter. researchgate.net While a slightly alkaline pH (typically 7.0-8.5) is often used to ensure a sufficient concentration of deprotonated, nucleophilic primary amines on the protein, higher pH also accelerates the rate of hydrolysis of the NHS ester. researchgate.net This creates a trade-off that must be optimized for each specific protein and surface.

Temperature: Temperature affects the rates of both the aminolysis and hydrolysis reactions. researchgate.net While higher temperatures can increase the reaction rate, they can also lead to protein denaturation and increased hydrolysis of the NHS ester.

Protein Concentration: The concentration of the protein solution used for immobilization can impact the surface density of the immobilized protein.

Reaction Time: The duration of the coupling reaction needs to be sufficient to allow for significant protein binding but short enough to minimize the effects of NHS ester hydrolysis and potential protein denaturation.

Research comparing the rates of base hydrolysis for various succinimidyl esters, including this compound, has highlighted its stability and effectiveness in covalent coupling reactions under buffered conditions. researchgate.net One study investigating the competition between aminolysis and hydrolysis concluded that under conditions of low protein concentration and near-physiological pH, proteins might be more likely to be physically adsorbed rather than covalently linked, which has significant implications for the performance of biosensors.

This compound in Advanced Biological Assays

Beyond basic protein modification and immobilization, this compound and its derivatives are employed in a variety of advanced biological assays, particularly in the fields of metabolomics and immunoassays.

An isotopic labeling strategy using light (¹²C₆) and heavy (¹³C₆) this compound reagents has been developed for semi-targeted metabolomic applications. nih.gov This technique allows for the differential labeling of amine-, thiol-, and phenol-containing metabolites in different samples. nih.gov The labeled samples are then combined and analyzed by liquid chromatography/high-resolution tandem mass spectrometry (LC/HR-MS/MS) to determine the relative amounts of these metabolites. nih.gov This method offers improved sensitivity and chromatographic separation due to the increased hydrophobicity of the derivatized metabolites. nih.gov In a study on human cultured cells, this approach was used to quantify metabolic changes under oxidative stress, identifying 77 derivatized features with significant concentration changes. nih.gov

FeatureDescriptionReference
Labeling Reagents Light (¹²C₆) and heavy (¹³C₆) this compound nih.gov
Target Analytes Amine-, thiol-, and phenol-containing metabolites nih.gov
Analytical Technique Liquid Chromatography/High-Resolution Tandem Mass Spectrometry (LC/HR-MS/MS) nih.gov
Application Relative quantitation of metabolic perturbations (e.g., under oxidative stress) nih.gov
Key Advantage Improved sensitivity and chromatographic performance for polar metabolites nih.gov

In the context of immunoassays, a derivative, N-(aminobenzoyloxy)succinimide (ABS), has been used as a heterobifunctional cross-linking agent to prepare hapten-protein conjugates. nih.gov This is particularly useful for generating antibodies against small molecules (haptens) that are not immunogenic on their own. In one study, daunomycin was conjugated to bovine serum albumin (BSA) using m-ABS. nih.gov This conjugate was then used to immunize a rabbit and produce anti-daunomycin antibodies. nih.gov The resulting antibodies were used to develop a sensitive enzyme-linked immunosorbent assay (ELISA) for the detection of daunomycin. nih.gov

ComponentDescriptionReference
Cross-linker m-Aminobenzoyloxy)succinimide (m-ABS) nih.gov
Hapten Daunomycin (DM) nih.gov
Carrier Protein Bovine Serum Albumin (BSA) for immunization, Human Serum Albumin (HSA) for ELISA nih.gov
Assay Developed Enzyme-Linked Immunosorbent Assay (ELISA) for anti-DM IgG nih.gov
Significance Provided a novel method for preparing hapten-protein conjugates for immunochemistry nih.gov

Isotope-Labeled Differential Profiling of Metabolites via this compound Derivatization

A significant application of this compound (Bz-OSu) in biochemical research is its use in an isotopic labeling strategy for the differential profiling of metabolites. nih.govresearchgate.net This method is particularly useful for semi-targeted metabolomic studies, which aim to quantify a specific class of molecules within a complex biological sample.

The strategy involves the use of two isotopic forms of the reagent: a "light" version containing Carbon-12 (¹²C₆) and a "heavy" version with Carbon-13 (¹³C₆). nih.gov These reagents react with amine-containing metabolites, and have also been shown to be applicable to thiol and phenol (B47542) groups. nih.govresearchgate.net By derivatizing two different samples (e.g., control vs. treated) with the light and heavy Bz-OSu respectively, the samples can be combined and analyzed simultaneously using liquid chromatography/high-resolution tandem mass spectrometry (LC/HR-MS/MS). nih.gov

This differential labeling allows for the accurate comparison of the relative amounts of specific metabolites between the two samples. The introduction of the benzoyl group through derivatization increases the hydrophobicity of polar metabolites. researchgate.net This enhanced hydrophobicity improves their retention and separation on reversed-phase liquid chromatography columns and can increase their detectability in electrospray ionization mass spectrometry by up to 400%. researchgate.net

In a study involving human cultured HL60 cells, this method was used to quantify metabolic changes under normal versus oxidative stress conditions. nih.gov The key findings from this research are summarized below:

ParameterFinding
Total Derivatized Features Detected 279 in HL60 cell extracts. nih.gov
Features with Significant Concentration Changes 77 showed significant changes upon oxidative stress treatment. nih.gov
Identified Metabolites 10 metabolites were definitively identified through accurate mass measurements and MS/MS spectral matching with reference standards. nih.gov
Analytical Advantages Derivatized compounds exhibited diagnostic fragment ions from the Bz-OSu reagent itself, which aided in metabolite identification. nih.gov

This derivatization technique provides a simple yet powerful tool for the relative quantification of amine-, thiol-, and phenol-containing compounds, overcoming common challenges in the analysis of polar metabolites. nih.govresearchgate.net

Applications in Immunofluorescence Microscopy

While direct, extensive research detailing the specific use of this compound in immunofluorescence microscopy is not prevalent in the provided results, its role can be inferred from its chemical properties and the applications of similar N-hydroxysuccinimide (NHS) esters. NHS esters are widely used for bioconjugation, which is a foundational technique for preparing reagents for immunofluorescence microscopy. nih.govraineslab.com The process generally involves covalently attaching a fluorescent dye to an antibody.

This compound acts as an acylating agent, reacting with primary amine groups present on proteins, such as antibodies, to form stable amide bonds. raineslab.com This reaction could be used to attach a benzoyl group to an antibody. While the benzoyl group itself is not a fluorophore, this modification could potentially be a step in a more complex labeling strategy.

The reactivity of this compound towards amine groups has been compared to other reagents. For instance, in one study, it was found to be highly reactive towards amine groups on a peptide, but with poor N-terminal selectivity compared to 2-ethynylbenzaldehydes under slightly acidic conditions. nih.gov This high reactivity is a key characteristic for its use in bioconjugation.

Utility in Positron Emission Tomography (PET) Imaging Probe Development

This compound and its derivatives are instrumental in the development of probes for Positron Emission Tomography (PET) imaging. A key derivative, N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), is a widely used agent for introducing the positron-emitting isotope Fluorine-18 (B77423) (¹⁸F) onto biomolecules, such as nanobodies. researchgate.netuliege.be This process, known as indirect radiolabeling, allows for the imaging of various biological targets.

The synthesis of [¹⁸F]SFB can be complex, and the presence of impurities like this compound, which can form as a byproduct during some synthesis routes, has been shown to negatively affect the subsequent coupling reaction with nanobodies. researchgate.net

Recent advancements have focused on simplifying and automating the synthesis of [¹⁸F]SFB. One-step labeling procedures have been developed that offer significant time and cost savings. researchgate.netuliege.be These improved methods are crucial for the efficient production of radiolabeled nanobodies for PET imaging.

The table below summarizes key data related to an automated synthesis of [¹⁸F]SFB and its subsequent use for labeling a nanobody. uliege.be

ParameterValue
[¹⁸F]SFB Radiochemical Yield (one-step method) 42 ± 4% uliege.be
[¹⁸F]SFB Radiochemical Purity > 99% uliege.be
[¹⁸F]SFB-labeled Nanobody Yield 21 ± 2% uliege.be
[¹⁸F]SFB-labeled Nanobody Radiochemical Purity > 95% uliege.be
Total Synthesis Time (fully automated) 160 minutes uliege.be

These developments enable the reliable production of PET probes for imaging applications, such as visualizing macrophage mannose receptor-expressing macrophages in tumor stroma. uliege.be

Advanced Analytical and Spectroscopic Characterization in N Benzoyloxy Succinimide Research

Spectrophotometric Monitoring of N-(Benzoyloxy)succinimide Reactions (e.g., UV-Vis Spectroscopy for NHS Anion Release)

UV-Vis spectroscopy is a valuable tool for monitoring reactions involving this compound, particularly its hydrolysis. The reaction progress can be followed by tracking the release of the N-hydroxysuccinimide (NHS) anion, which has a distinct absorbance maximum at 260 nm. acs.orgnih.gov The neutral form of NHS absorbs at a much lower wavelength in the UV region. acs.orgnih.gov

In a study investigating the base hydrolysis of this compound (NBS) and other NHS esters, UV-Vis measurements were performed using a Cary 5000 UV-VIS-NIR spectrophotometer. acs.orgnih.gov Kinetic measurements involved recording the absorbance at 260 nm at short intervals (e.g., 0.10 seconds) to quantify the reaction rate. acs.orgnih.gov By monitoring the increase in absorbance at this wavelength over time, researchers can determine reaction kinetics, such as the second-order homogeneous reaction rate constant. acs.orgnih.gov For instance, the second-order rate constant for the base hydrolysis of NBS in a 20% 1,4-dioxane (B91453) solution was determined to be 9.2 ± 0.7 × 10¹ M⁻¹ s⁻¹, which showed good agreement with previously reported values. acs.orgnih.gov

The hydrolysis of this compound can be modeled to predict its stability. Time-resolved UV-Vis spectroscopy at 260 nm is used to track the release of the succinimide (B58015) group, and the data can be fitted to a pseudo-first-order kinetic model.

Mass Spectrometry Techniques in this compound Analysis and Derivatization Studies (e.g., LC-MS, HR-MS/MS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for the analysis of this compound and its reaction products. High-resolution tandem mass spectrometry (HR-MS/MS) provides detailed structural information. nih.gov

LC-MS is frequently used for impurity profiling during the synthesis of this compound, capable of identifying residual reagents and hydrolyzed byproducts. For instance, it can detect residual dicyclohexylurea (DCU) and hydrolyzed byproducts like benzoic acid. The identities of hydrolysis products can be confirmed by monitoring for their protonated molecules ([M+H]⁺), such as m/z 149.02 for benzoic acid and m/z 114.02 for succinimide, in positive ion mode.

A significant application of this compound is in the derivatization of amine-containing metabolites for semi-targeted metabolomics. nih.gov An isotopic labeling strategy using light (¹²C₆) and heavy (¹³C₆) N-benzoyloxysuccinimide reagents has been developed. nih.gov The differentially labeled samples are then combined and analyzed by LC/HR-MS/MS to compare the relative amounts of metabolites. nih.gov This derivatization improves the sensitivity and chromatographic peak shapes of polar metabolites by increasing their hydrophobicity, making them more amenable to reversed-phase LC/MS analysis. nih.govresearchgate.net In one study, this method detected 279 derivatized features in cell extracts, with derivatized compounds showing diagnostic fragment ions from the reagent itself, which aids in metabolite identification. nih.gov

LC-MS/MS analysis is also crucial for evaluating the selectivity of this compound in modifying peptides. It was found to have poor N-terminal selectivity (73:28 N-terminal vs. lysine (B10760008) modification) even under slightly acidic conditions. polyu.edu.hk

TechniqueApplication in this compound ResearchKey Findings/CapabilitiesReference
LC-MSImpurity profiling and monitoring hydrolysisIdentifies residual DCU and byproducts like benzoic acid. Confirms hydrolysis products by their m/z values.
LC/HR-MS/MSMetabolite derivatization and relative quantitationEnables isotopic labeling for comparing metabolite levels. Improves sensitivity and chromatography for polar metabolites. nih.gov
LC-MS/MSPeptide modification selectivity analysisDetermines the ratio of N-terminal versus side-chain amine modification. polyu.edu.hk

Application of Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Progression Monitoring in this compound Synthesis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of the synthesis of this compound. By tracking changes in the vibrational frequencies of functional groups, FTIR can confirm the formation of the desired product and the consumption of reactants.

In an industrial setting, in-line FTIR is used to monitor the formation of the ester bond by observing the carbonyl stretching frequency at approximately 1780 cm⁻¹. This real-time monitoring allows for precise control over the reaction, ensuring its completion. The synthesis of this compound from benzoic acid and N-hydroxysuccinimide using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) involves the formation of an ester linkage, which has a characteristic IR absorption band. The appearance and stabilization of this band indicate the successful formation of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Quantitative Analysis of this compound and its Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a cornerstone technique for the structural elucidation and purity validation of this compound. nih.gov

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aromatic protons of the benzoyl group and the methylene (B1212753) protons of the succinimide ring. nih.gov Typical chemical shifts (δ) are observed around 8.18–8.12 ppm and 7.69–7.52 ppm for the aromatic protons, and a singlet at approximately 2.92 ppm for the four succinimide protons. nih.gov

¹³C NMR spectroscopy provides further structural confirmation. For this compound, characteristic peaks appear for the carbonyl carbons, the aromatic carbons, and the succinimide carbons. nih.gov

Quantitative NMR (qNMR) can be employed for determining the purity of this compound. This method involves using an internal standard and comparing the integral of a known signal from the analyte to that of the standard. For example, the purity of sulfo-N-hydroxysuccinimide sodium salt has been determined using quantitative ¹H-NMR in D₂O with maleic acid as an internal standard. google.com This absolute quantification method provides a direct measure of the purity of the compound. acs.org

NucleusCompoundSolventCharacteristic Chemical Shifts (ppm)Reference
¹HThis compoundCDCl₃8.18–8.05 (m, 2H, aromatic), 7.69–7.52 (m, 3H, aromatic), 2.92 (s, 4H, succinimide) nih.gov
¹³CThis compoundCDCl₃169.46, 162.07, 135.16, 130.81, 129.07, 125.31, 25.89 nih.gov

X-ray Photoelectron Spectroscopy (XPS) in Surface Chemistry Investigations Involving this compound

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While direct XPS studies specifically on this compound are not prevalent in the provided results, the technique is highly relevant for investigating surfaces modified with related N-hydroxysuccinimide (NHS) esters.

In studies of surfaces functionalized with NHS esters for protein immobilization, XPS is used to characterize the chemical changes occurring at the surface. acs.org For example, after reacting an NHS-activated surface with an amine-containing molecule, XPS can confirm the formation of an amide bond by detecting the appearance of the N(1s) band at a binding energy characteristic of an amide nitrogen (around 399.5 eV). acs.org This allows for the verification of successful covalent coupling and the analysis of the surface chemistry post-reaction. Given that this compound is used for similar acylation reactions, XPS would be a valuable tool to analyze surfaces modified by this compound, confirming the transfer of the benzoyl group to surface-bound nucleophiles.

Computational and Theoretical Chemistry Studies on N Benzoyloxy Succinimide

Quantum Chemical Calculations of N-(Benzoyloxy)succinimide Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of reactions involving this compound, primarily its role as a benzoyl group transfer agent. These calculations can map out the potential energy surface for its reactions with various nucleophiles, identifying transition states and intermediates, and determining activation energy barriers.

The primary reaction pathway for this compound is nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, a feature that is central to the compound's reactivity. nbinno.com The succinimide (B58015) ring acts as a strong electron-withdrawing group, which increases the positive partial charge on the benzoyl carbonyl carbon, making it highly electrophilic and susceptible to attack by nucleophiles like amines or alcohols.

Studies on the aminolysis of N-hydroxysuccinimide esters suggest a mechanism involving a tetrahedral intermediate. mst.edumst.edu Quantum chemical methods can model this pathway in detail:

Nucleophilic Attack: An amine nucleophile attacks the electrophilic carbonyl carbon of the benzoyl group.

Formation of a Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed. Computational models can determine the geometry and stability of this intermediate. nih.gov

Leaving Group Departure: The N-hydroxysuccinimide anion is expelled, and the stable amide bond is formed. The calculations can quantify the energy barrier associated with this rate-determining step. mst.edu

A key aspect explored by quantum chemistry is the competition between aminolysis (reaction with amines) and hydrolysis (reaction with water). nih.gov By calculating the activation energies for both pathways, researchers can predict the conditions that favor the desired amidation reaction over the undesirable hydrolysis of the ester. The solvent environment plays a crucial role, stabilizing intermediates and transition states to different extents, an effect that can be incorporated into computational models. nih.gov Automated reaction path search methods, which use quantum chemical calculations, can systematically explore possible reaction pathways and predict reactant candidates for a target product. nih.govchemrxiv.org

Molecular Dynamics Simulations of this compound Interactions and Dynamics

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with other molecules over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule.

In the context of bioconjugation, MD simulations can be used to model the interaction of this compound with a protein target. For example, simulations can show how the molecule diffuses and orients itself before reacting with a specific amino acid residue, such as the ε-amino group of lysine (B10760008). nih.gov This can provide insights into the selectivity of the reaction, revealing why certain lysine residues on a protein surface might be more reactive than others due to factors like accessibility, local environment, and electrostatic interactions.

Key applications of MD simulations for this compound include:

Solvation Dynamics: Understanding how water or organic solvent molecules arrange around the compound and how this solvation shell influences its reactivity. nih.gov

Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt and their relative energies, which can impact its ability to fit into an enzyme's active site or interact with a nucleophile.

Binding and Docking: Simulating the process of this compound binding to a target molecule. Molecular docking, often used in conjunction with MD, can predict the preferred binding orientation and affinity. mdpi.comnih.gov This is particularly relevant for understanding its interactions with complex biological systems.

These simulations can help rationalize experimental observations and guide the optimization of reaction conditions for applications like protein modification and bioconjugation. mdpi.com

Structure-Activity Relationship (SAR) Modeling for Optimized this compound Reactivity and Selectivity

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a molecule with its reactivity or biological activity. For this compound, computational SAR studies can predict how modifications to its structure would affect its performance as an acylating agent.

The reactivity of this compound can be fine-tuned by introducing substituents on the benzoyl ring. The electronic effects of these substituents can be quantified using parameters like the Hammett constant. A study on the aminolysis of substituted N-succinimidyl benzoates demonstrated a clear correlation between the substituent and the reaction rate. mst.edu

Electron-withdrawing groups (e.g., nitro groups) on the benzoyl ring increase the electrophilicity of the carbonyl carbon, leading to a faster reaction rate.

Electron-donating groups (e.g., methoxy (B1213986) groups) decrease the electrophilicity, resulting in a slower reaction.

This relationship can be expressed through a Hammett plot, where the logarithm of the rate constant is plotted against the Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides a measure of the reaction's sensitivity to substituent effects. mst.edu For the acylation of various amines by substituted N-succinimidyl benzoates, positive ρ values indicate that the reaction is accelerated by electron-withdrawing groups, which is consistent with the buildup of negative charge in the transition state of the nucleophilic attack. mst.edumst.edu

Computational models can be used to generate quantitative structure-activity relationship (QSAR) models. These models use calculated molecular descriptors (e.g., electronic properties, steric parameters) to build a mathematical equation that predicts the reactivity of novel this compound derivatives. This allows for the in silico screening of potential reagents to identify structures with optimized reactivity and selectivity for specific applications, such as targeting particular nucleophiles in a complex mixture.

Interactive Data Table: Hammett ρ Values for Aminolysis of Substituted N-Succinimidyl Benzoates

This table presents the Hammett ρ values, which quantify the sensitivity of the acylation reaction to electronic effects of substituents on the benzoyl ring when reacting with different amines. A larger ρ value indicates greater sensitivity. The data is from a study on the aminolysis of N-hydroxysuccinimide esters. mst.edu

Amine NucleophileHammett Reaction Constant (ρ)
Aniline1.4
α-Methylbenzylamine1.2
Benzylamine1.1

Challenges, Limitations, and Future Research Directions for N Benzoyloxy Succinimide

Addressing Hydrolysis Susceptibility and Enhancing Stability in Aqueous Environments

A significant challenge in the application of N-(Benzoyloxy)succinimide is its susceptibility to hydrolysis, particularly in the aqueous environments required for many biological reactions. nih.govsmolecule.com The ester linkage in the molecule is prone to cleavage by water, which competes with the desired reaction, such as aminolysis, thereby reducing the efficiency of conjugation or modification. nih.govsmolecule.com This instability necessitates the use of carefully controlled reaction conditions, often involving buffered solutions at a specific pH range (typically 6-9) to balance the reactivity of the amine nucleophile and the rate of hydrolysis. nih.govnih.gov

Research has shown that the rate of hydrolysis is pH-dependent, with increased rates under basic conditions. nih.govnih.gov For instance, studies comparing the hydrolysis rates of various N-hydroxysuccinimide (NHS) esters have been conducted to understand their relative stabilities. nih.govacs.org

Future research should focus on strategies to enhance the stability of this compound and related compounds in aqueous media. This could involve:

Modification of the Succinimide (B58015) Ring: Introducing electron-withdrawing or sterically hindering groups to the succinimide ring could potentially decrease its susceptibility to nucleophilic attack by water.

Development of Protective Groups: Investigating temporary protective groups that can shield the ester linkage from hydrolysis and be selectively removed under specific conditions.

Formulation Strategies: Exploring novel solvent systems or the use of additives that can stabilize the compound in aqueous solutions without compromising its reactivity towards the target molecule.

A comparative study on the hydrolysis of this compound (NBS) and dithiobis(succinimidyl propionate) (DSP) provided insights into their relative stabilities. The second-order homogeneous reaction rate constant for the base hydrolysis of NBS in 20% 1,4-dioxane (B91453) was determined to be 9.2 ± 0.7 × 10¹ M⁻¹ s⁻¹, which is in close agreement with previously reported values. nih.govacs.org

Improving Selectivity Control of this compound Reactions in Complex Biological Milieus

While this compound is primarily used for its reactivity towards primary and secondary amines, it can also react with other nucleophilic groups present in complex biological mixtures, such as thiols and phenols. researchgate.net This lack of complete selectivity can lead to undesired side reactions and a heterogeneous mixture of products, which is a significant limitation in applications like protein modification and bioconjugation. thieme-connect.de

Achieving high selectivity is crucial for producing well-defined bioconjugates with consistent properties and functions. researchgate.net The challenge lies in directing the reaction to a specific site on a biomolecule, such as the N-terminus of a protein or a particular lysine (B10760008) residue. researchgate.netraineslab.com

Future research efforts should be directed towards:

pH Optimization: Fine-tuning the reaction pH can help to modulate the reactivity of different nucleophilic groups. For example, performing the reaction at a slightly acidic pH can favor the modification of the N-terminal amino group of a peptide over the ε-amino groups of lysine residues. researchgate.net

Development of Novel Reagents: Designing new activated esters with modified benzoyl or succinimide moieties could enhance selectivity towards specific types of amines or other functional groups.

Catalytic Approaches: Exploring the use of catalysts that can direct the this compound to a specific site on the target biomolecule could provide a powerful tool for controlling selectivity.

A study comparing the reactivity of various amines towards this compound highlighted the influence of steric effects on the reaction rate. raineslab.com This suggests that the local environment of the target amine plays a crucial role in determining the outcome of the modification.

Development of Novel and More Efficient Synthetic Methods for this compound

The traditional synthesis of this compound often involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). While effective, this method can present challenges in terms of purification to remove byproducts such as dicyclohexylurea (DCU). The development of more efficient, scalable, and environmentally friendly synthetic methods is an important area for future research.

Potential avenues for improvement include:

Alternative Coupling Reagents: Investigating other coupling reagents that generate more easily removable byproducts or can be used in catalytic amounts.

Flow Chemistry: Utilizing flow chemistry techniques could offer better control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents.

Enzymatic Synthesis: Exploring the use of enzymes to catalyze the formation of the ester bond could provide a highly selective and environmentally benign synthetic route.

Recent advancements have explored alternative synthetic protocols, such as using triphenylphosphine (B44618) and iodine, to facilitate the formation of the active ester. smolecule.com

Synthetic Method Key Features Advantages Challenges
Carbodiimide-mediated Coupling (e.g., DCC) Uses a dehydrating agent to form the ester bond. Well-established and generally provides good yields. Removal of byproducts like DCU can be difficult.
One-Pot, Two-Phase Method Involves the in-situ generation of N-hydroxysuccinimide followed by reaction with benzyl (B1604629) chloroformate. google.comCan simplify the overall process and reduce the need for intermediate purification. google.comRequires careful control of pH and temperature. google.com
Alternative Coupling Reagents (e.g., EDC, DIC) Different carbodiimides with varying byproduct solubility. EDC and DIC byproducts are more soluble, potentially simplifying purification. May result in lower yields or purity compared to DCC.

This table provides an interactive overview of different synthetic methods for this compound.

Exploration of Expanded Research Applications in Materials Science and Industrial Chemical Processes

The applications of this compound have been predominantly focused on biochemistry and organic synthesis. However, its reactive nature suggests potential for use in other fields, such as materials science and industrial chemical processes.

Future research could explore:

Surface Modification: Utilizing this compound to functionalize surfaces of materials like polymers, nanoparticles, and biosensors. This could be used to introduce specific properties, such as biocompatibility, or to attach other molecules.

Polymer Synthesis: Incorporating this compound as a monomer or a modifying agent in the synthesis of polymers to create materials with tailored functionalities.

Industrial Catalysis: Investigating the potential of this compound or its derivatives as catalysts or intermediates in industrial-scale chemical production.

The ability of this compound to react with amines makes it a candidate for cross-linking applications in the development of novel biomaterials. smolecule.com

Advancements in Site-Specific Modification Methodologies for Biomolecules Utilizing this compound

The precise, site-specific modification of biomolecules is a major goal in chemical biology and drug development. While this compound is a useful tool for amine modification, achieving absolute site-specificity remains a challenge.

Future advancements in this area could come from:

Enzyme-Directed Modification: Combining the reactivity of this compound with the specificity of enzymes. For example, using an enzyme to bring the reagent into close proximity with a specific amino acid residue on a protein.

Proximity-Labeling Techniques: Developing strategies where this compound is activated only when it is near the intended target site, for instance, through light or a specific chemical trigger.

Computational Modeling: Using computational methods to predict the reactivity of different amine groups on a protein, allowing for the rational design of experiments to achieve site-specific modification.

Recent research has demonstrated the potential of combining N-hydroxysuccinimide chemistry with other techniques, such as click chemistry, to create more sophisticated bioconjugates. acs.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for N-(Benzoyloxy)succinimide-mediated amine labeling in aqueous buffers?

  • Methodology : To achieve efficient labeling, dissolve this compound in a polar aprotic solvent (e.g., DMSO or DMF) and add it dropwise to the reaction buffer (pH 7.0–8.5). Maintain a molar excess of 1.5–2.0 equivalents of the reagent relative to the target amine. Monitor reaction completion via RP-HPLC or LC-MS, as hydrolysis byproducts (e.g., benzoyloxy acid) can form under prolonged incubation .

Q. How can this compound be used to introduce protecting groups in peptide synthesis?

  • Methodology : The reagent reacts selectively with primary amines (e.g., lysine side chains or N-termini) under mild conditions. For example, in Fmoc-based solid-phase synthesis, pre-activate the reagent in DMF with a tertiary amine (e.g., DIEA) and couple it to the resin-bound peptide. Use Kaiser tests or MALDI-TOF MS to confirm coupling efficiency and avoid over-activation, which may lead to side reactions like aspartimide formation .

Q. What analytical techniques are suitable for characterizing this compound hydrolysis products?

  • Methodology : Employ reversed-phase HPLC with a C18 column and gradient elution (10–50% acetonitrile in 0.1% TFA over 18 minutes) to separate hydrolysis byproducts. Confirm identities using LC-MS in positive ion mode, monitoring for [M+H]+ ions of benzoyloxy acid (m/z 149.02) and succinimide (m/z 114.02). Quantify degradation kinetics under varying pH (4.0–9.0) to assess stability .

Advanced Research Questions

Q. How does this compound compare to other amine-reactive reagents (e.g., 2-ethynylbenzaldehyde) in N-terminal selective modification?

  • Methodology : Conduct parallel reactions under identical conditions (pH 6.5, 25°C) with equimolar amounts of this compound and 2-ethynylbenzaldehyde (2-EBA). Analyze selectivity via MALDI-MS or Edman degradation. This compound exhibits poor N-terminal specificity (73:28 N-terminal vs. lysine modification), while 2-EBA achieves >95% N-terminal selectivity due to its pH-dependent reactivity and steric effects .

Q. What strategies minimize non-selective labeling of lysine residues when using this compound in protein bioconjugation?

  • Methodology : (1) Lower reaction pH to 6.0–6.5 to protonate lysine ε-amines (pKa ~10.5), leaving the N-terminal α-amine (pKa ~7.6) reactive. (2) Use a short incubation time (≤1 hour) to limit hydrolysis. (3) Introduce competing reagents (e.g., glycine methyl ester) to quench excess active ester. Validate selectivity via SDS-PAGE with fluorescent tags or tryptic digest followed by LC-MS/MS .

Q. How can hydrolysis kinetics of this compound be modeled to predict reagent stability in complex biological matrices?

  • Methodology : Perform time-resolved UV-Vis spectroscopy (λ = 260 nm) to track succinimide release. Fit data to a pseudo-first-order kinetic model:
    ln([A]0[A]t)=kobst\ln\left(\frac{[A]_0}{[A]_t}\right) = k_{\text{obs}} \cdot t

where kobsk_{\text{obs}} is pH-dependent. For biological samples (e.g., serum), add stabilizers like sucrose (10% w/v) to reduce water activity and extend half-life .

Q. What are the critical factors influencing the efficiency of this compound in glycan derivatization for MALDI-MS analysis?

  • Methodology : (1) Pre-purify glycans via hydrophilic interaction liquid chromatography (HILIC) to remove contaminants. (2) Use a 10:1 molar ratio of reagent to glycan in anhydrous DMF at 37°C for 2 hours. (3) Quench with 0.1 M Tris-HCl (pH 8.0) to neutralize excess reagent. The benzoyloxy group enhances ionization efficiency and reduces fragmentation during MALDI-TOF analysis .

Data Contradiction Analysis

Q. Why do reported reaction yields for this compound vary across studies, and how can reproducibility be improved?

  • Resolution : Discrepancies often arise from differences in reagent purity (≥98% by NMR recommended), solvent choice (DMF vs. acetonitrile), and hydrolysis rates. Standardize protocols by:

  • Pre-drying reagents and solvents over molecular sieves.
  • Using anhydrous conditions for moisture-sensitive reactions.
  • Reporting reaction parameters (e.g., temperature, humidity) in detail .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodology : (1) Store desiccated at –20°C to prevent hydrolysis. (2) Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. (3) Work in a fume hood to limit inhalation of dust. (4) Neutralize waste with 1 M NaOH before disposal. Note: No ecotoxicological data are available; avoid environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.